Tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
CAS No.: 1353954-72-9
Cat. No.: VC5112180
Molecular Formula: C15H24N4O3
Molecular Weight: 308.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353954-72-9 |
|---|---|
| Molecular Formula | C15H24N4O3 |
| Molecular Weight | 308.382 |
| IUPAC Name | tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H24N4O3/c1-11-9-18(12-8-13(21-5)17-10-16-12)6-7-19(11)14(20)22-15(2,3)4/h8,10-11H,6-7,9H2,1-5H3 |
| Standard InChI Key | HMKKEALYLZNMIB-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC=N2)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 308.38 g/mol . Its structure comprises three distinct moieties:
-
A tert-butyl carbamate group at the piperazine nitrogen, providing steric bulk and metabolic stability.
-
A 6-methoxypyrimidin-4-yl substituent at the 4-position of the piperazine ring, contributing to π-π stacking interactions with biological targets.
-
A methyl group at the 2-position of the piperazine, enhancing conformational rigidity .
The methoxy group on the pyrimidine ring improves solubility, while the tert-butyl group shields the carbamate from enzymatic hydrolysis, making the compound suitable for in vivo studies.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1353954-72-9 | |
| Molecular Formula | ||
| Molecular Weight | 308.38 g/mol | |
| Solubility | Soluble in DMSO, methanol | |
| Stability | Stable at -20°C under argon |
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting from 4-chloro-6-methoxypyrimidine and 2-methylpiperazine. Key steps include:
-
Nucleophilic Aromatic Substitution: Reaction of 4-chloro-6-methoxypyrimidine with 2-methylpiperazine in the presence of a base (e.g., KCO) to form the 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine intermediate.
-
Carbamate Protection: Treatment with di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) to introduce the tert-butyl carbamate group .
Industrial-scale production employs continuous flow reactors to enhance yield (typically 75–85%) and reduce byproducts.
Reaction Optimization
Critical parameters include:
-
Temperature: Maintaining 0–5°C during Boc protection minimizes side reactions.
-
Catalysts: DMAP (4-dimethylaminopyridine) accelerates carbamate formation.
-
Purification: Chromatography on silica gel with ethyl acetate/hexane mixtures achieves >95% purity.
Mechanism of Action and Biological Relevance
Enzyme Inhibition
The compound’s pyrimidine ring interacts with kinase ATP-binding pockets, as demonstrated in studies on TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase subunit epsilon) . In low-ATP assays, derivatives of this scaffold showed IC values of 19–429 nM against TBK1, highlighting its potential as a kinase inhibitor precursor .
Structural Insights
X-ray crystallography of analogous compounds reveals hydrogen bonding between the pyrimidine N1 atom and kinase backbone residues (e.g., Glu94 in TBK1) . The tert-butyl group occupies a hydrophobic pocket, enhancing binding affinity .
Applications in Drug Discovery
Lead Optimization
Researchers utilize this compound to explore SAR for anticancer and anti-inflammatory agents. For example:
-
Oncology: Modifications at the pyrimidine 2-position improved selectivity against melanoma (SK-MEL-2) and renal (ACHN) cell lines, with IC values ranging from 2,180 to >30,000 nM .
-
Immunology: Derivatives inhibit IRF3 (interferon regulatory factor 3) phosphorylation, a key step in antiviral signaling .
Recent Advances and Future Directions
Covalent Inhibitor Design
Recent work incorporates electrophilic warheads (e.g., acrylamides) at the piperazine nitrogen, enabling covalent bond formation with kinase cysteine residues . This strategy improved residence time in TBK1 by 15-fold .
Prodrug Development
Esterase-cleavable prodrugs of this compound are under investigation to enhance oral bioavailability. Preliminary data show a 3.2-fold increase in plasma exposure in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume